molecular formula C19H15Cl2N3O B2963859 3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide CAS No. 1208663-47-1

3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide

Cat. No. B2963859
CAS RN: 1208663-47-1
M. Wt: 372.25
InChI Key: PFHYOJLEMNLAIQ-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide, also known as JNJ-26854165, is a small molecule inhibitor that has been widely studied for its potential applications in cancer treatment. This compound has been shown to have a highly selective inhibitory effect on the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression and cell differentiation.

Scientific Research Applications

Catalytic and Antibacterial Activities

Research on pyridine-2,6-dicarboxamide derivatives has shown their potential in catalysis and antibacterial applications. For instance, a study by Özdemir et al. (2012) synthesized a compound through the reaction of related precursors and evaluated its antibacterial activities against various bacteria. The compound also demonstrated catalytic activity in the transfer hydrogenation reaction of ketones under mild conditions, highlighting its versatility in both biological and chemical applications (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Antimicrobial Agents

Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from pyridinedicarbonyl dichloride and evaluated their bactericidal and fungicidal activities. Many compounds exhibited significant antimicrobial activity, comparable to standard antibiotic drugs, indicating the potential of pyridine carboxamide derivatives in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Synthesis of Novel Compounds with Biological Activity

Zhuravel et al. (2005) prepared several novel carboxamides by reacting pyridoxal hydrochloride with N-arylcyanoacetamides, followed by reaction with aromatic amines. The synthesized compounds showed significant antibacterial and antifungal activities, demonstrating the chemical versatility and biological potential of pyridine carboxamide derivatives (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

properties

IUPAC Name

3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O/c1-24(13-7-3-2-4-8-13)16-10-6-5-9-15(16)22-19(25)18-14(20)11-12-17(21)23-18/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHYOJLEMNLAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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